molecular formula C16H15NO4S2 B2861816 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide CAS No. 2309749-78-6

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide

Cat. No. B2861816
M. Wt: 349.42
InChI Key: ZGHHMEGCMZVCKU-UHFFFAOYSA-N
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Description

Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you mentioned seems to be a complex molecule that includes both these structures.


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including electrophilic, nucleophilic, or radical reactions . The synthesis of furan derivatives is also well-studied, but the specific synthesis pathway for your compound would depend on the exact arrangement of the functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. Thiophene and furan rings contribute to the aromaticity of the molecule, which can influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiophene and furan rings, as well as the other functional groups present in the molecule. Thiophene rings are known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability, while the various functional groups could influence its solubility, reactivity, and other properties .

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly if it has therapeutic properties. Further studies could also focus on optimizing its synthesis and understanding its behavior in various chemical reactions .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-13(11-17-23(19,20)12-5-2-1-3-6-12)14-8-9-15(21-14)16-7-4-10-22-16/h1-10,13,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHMEGCMZVCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide

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